molecular formula C5H5BO3S B112628 3-Formyl-4-thiopheneboronic acid CAS No. 4347-32-4

3-Formyl-4-thiopheneboronic acid

Cat. No.: B112628
CAS No.: 4347-32-4
M. Wt: 155.97 g/mol
InChI Key: LVLCWVAVXNPOFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CP-394531 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the originating company, Pfizer Inc. general synthetic methods for glucocorticoid receptor antagonists involve the use of specific reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

CP-394531 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

CP-394531 has been extensively studied for its potential applications in scientific research. It has shown promise in the treatment of immune system diseases, such as autoimmune disorders, and metabolic diseases, including diabetes mellitus type 1. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases and obesity. The compound’s ability to selectively antagonize glucocorticoid receptors makes it a valuable tool in studying the role of these receptors in various physiological and pathological processes .

Mechanism of Action

CP-394531 exerts its effects by selectively binding to glucocorticoid receptors and inhibiting their activity. This antagonistic action prevents the receptors from mediating the effects of glucocorticoids, which are involved in regulating various physiological processes, including immune response, metabolism, and stress response. By blocking glucocorticoid receptors, CP-394531 can modulate these processes and potentially provide therapeutic benefits in diseases where glucocorticoid signaling is dysregulated .

Comparison with Similar Compounds

CP-394531 is unique in its high selectivity and potency as a glucocorticoid receptor antagonist. Similar compounds include CP-409069 and CP-472555, which also exhibit selective antagonism of glucocorticoid receptors. CP-394531 stands out due to its specific molecular structure and binding affinity, which contribute to its effectiveness in modulating glucocorticoid receptor activity .

Properties

IUPAC Name

(4-formylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLCWVAVXNPOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400581
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4347-32-4
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-formylthiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0.5M solution of B(Oi-Pr)3 (1.2 eq) in toluene/THF 4:1 was added a solution of 2-(4-bromo-3-thienyl)-1,3-dioxolane in toluene/THF 4:1, and the mixture was then cooled to −78° C. BuLi (1.5M in hexanes; 1.2 eq) was then added over 1 h, and the solution kept at this temperature for an additional h, then allowed to warm to −20° C. over 3 h; aq 1N HCl was added and the mixture stirred for an additional h at this temperature. Removal of volatiles gave an aqueous solution that was extracted with DCM; the combined organic phases were then washed with brine, dried over Na2SO4 and concentrated in vacuo. Yield: 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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